6-Iodo-7-methyl-2,3-dihydro-1H-inden-1-one
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H9IO |
|---|---|
Molecular Weight |
272.08 g/mol |
IUPAC Name |
6-iodo-7-methyl-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C10H9IO/c1-6-8(11)4-2-7-3-5-9(12)10(6)7/h2,4H,3,5H2,1H3 |
InChI Key |
TZWAMQILAPGHGV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC2=C1C(=O)CC2)I |
Origin of Product |
United States |
Mechanistic Elucidation of Synthetic Transformations Involving 6 Iodo 7 Methyl 2,3 Dihydro 1h Inden 1 One and Its Precursors
Reaction Mechanism Studies of Iodine-Promoted Cyclizations to Indenones
Iodine-promoted cyclization is a powerful, metal-free method for constructing carbo- and heterocyclic systems, including the indenone core. researchgate.netrsc.org The mechanism hinges on the electrophilic nature of molecular iodine (I₂) or an iodine(I) cation source, which activates a carbon-carbon multiple bond within a suitable precursor, initiating an intramolecular ring-closing reaction. nih.gov
The general pathway for the formation of an indenone ring, such as in the precursors to 6-iodo-7-methyl-2,3-dihydro-1H-inden-1-one, typically starts with an ortho-alkynylaryl ketone. The reaction is believed to proceed through the following key steps:
Electrophilic Activation: Molecular iodine acts as an electrophile, polarized by the π-electrons of the alkyne's triple bond. This leads to the formation of a cyclic iodonium (B1229267) ion intermediate. nih.gov
Intramolecular Nucleophilic Attack: The carbonyl oxygen of the ketone then acts as an intramolecular nucleophile, attacking the iodonium ion. This cyclization can proceed via two main pathways: a 5-exo-dig or a 6-endo-dig ring closure. For indenone synthesis from ortho-alkynylaryl ketones, a 5-exo-dig cyclization is generally favored, leading to the formation of an isobenzofuranium intermediate. researchgate.netnih.gov
Rearrangement and Aromatization: The resulting intermediate, often an isobenzofuranium cation, is unstable and undergoes rearrangement to form the more stable indenone skeleton. researchgate.net This step may involve subsequent elimination or other transformations to yield the final product. In some cases, the reaction is facilitated by a base to neutralize the generated acid (HI). nih.gov
Studies have shown that iodine can mediate oxidative cyclization reactions, where it acts as both an electrophile and an oxidant. nih.gov For instance, the cyclization of 1,3-diphenyl-prop-2-en-1-ones to flavones involves an initial electrophilic addition of iodine, followed by elimination of HI, conjugate addition, and a final β-elimination of HI to form the aromatic ring. nih.gov A similar sequence of addition and elimination steps can be envisioned in the formation of the indenone ring from appropriate unsaturated precursors.
The synthesis of 5-(2,3-dihydrobenzo[b] rsc.orgnih.govdioxin-2-yl)-1,3,4-thiadiazol-2-amine provides a well-documented example of iodine-mediated cyclization where iodine and potassium carbonate are used to facilitate the ring closure under reflux conditions. nih.gov This highlights the common requirement for a base and heat to drive the reaction to completion. nih.gov
| Step | Description | Key Intermediates |
| 1. Electrophilic Activation | Iodine (I₂) attacks the alkyne triple bond of the precursor. | Iodonium ion |
| 2. Intramolecular Cyclization | The carbonyl oxygen attacks the activated alkyne (5-exo-dig). | Isobenzofuranium cation |
| 3. Rearrangement/Elimination | The intermediate rearranges to form the indenone ring system. | Final indenone product |
Role of Transition Metal Catalysis in Directed Iodination and Cyclization (e.g., Palladium, Rhodium, Copper)
Transition metals are instrumental in catalyzing the synthesis of indenones, offering high efficiency, regioselectivity, and functional group tolerance. bohrium.comresearchgate.net Palladium, rhodium, and copper complexes are particularly effective in promoting the necessary bond formations for constructing the this compound framework.
Palladium (Pd): Palladium catalysis is a cornerstone of modern organic synthesis. For indenone formation, a common strategy involves the Pd/norbornene-catalyzed annulation between an aryl iodide and an unsaturated coupling partner. nih.gov A plausible catalytic cycle is as follows:
Oxidative Addition: Pd(0) undergoes oxidative addition into the aryl-iodide bond of a precursor.
Migratory Insertion: The coordinated norbornene inserts into the Aryl-Pd bond.
C-H Metalation: Intramolecular C-H activation occurs, forming an aryl-norbornene-palladacycle. nih.gov
Coupling and Cyclization: This palladacycle reacts with an anhydride (B1165640) or another coupling partner, leading to an intermediate that undergoes intramolecular cyclization to form the indenone ring. nih.gov
Reductive Elimination/Extrusion: The final step regenerates the Pd(0) catalyst and releases the indenone product.
This approach allows for the direct use of simple aryl iodides, providing excellent control over regioselectivity. nih.gov
Rhodium (Rh): Rhodium catalysts are highly effective in C-H activation and annulation reactions to produce indenones. rsc.orgorganic-chemistry.org A typical rhodium(III)-catalyzed cascade cyclization might involve an aromatic ketone and an alkyne or alkene. nih.govbohrium.com The mechanism often proceeds through:
C-H Activation: The Rh(III) catalyst coordinates to a directing group on the aromatic precursor (e.g., a ketone) and facilitates ortho-C-H bond activation, forming a rhodacycle intermediate.
Alkyne/Alkyne Insertion: The alkyne or alkene coupling partner coordinates to the rhodium center and inserts into the Rh-C bond.
Reductive Elimination: Intramolecular reductive elimination occurs, forming the new carbon-carbon bonds of the five-membered ring and regenerating the active Rh(III) species. nih.gov
Copper (Cu): Copper catalysts, particularly copper(I) iodide (CuI), are widely used in cyclization reactions, especially those involving alkynes. acs.orgnih.gov In the context of synthesizing iodinated indenones, copper can catalyze the cycloaddition of iodoalkynes with various partners. nih.gov One proposed mechanism involves the formation of a copper(I) acetylide, which then undergoes cyclization. nih.gov Alternatively, copper may activate the iodoalkyne via the formation of a π-complex, making it more susceptible to nucleophilic attack and subsequent cyclization without cleaving the C-I bond during the catalytic cycle. nih.gov Copper-catalyzed domino reactions, involving sequential alkenylation or alkynylation followed by cyclization, provide an efficient route to various cyclic compounds. acs.org
| Metal Catalyst | Key Mechanistic Steps | Precursor Types |
| Palladium | Oxidative Addition, Migratory Insertion, C-H Metalation, Reductive Elimination | Aryl Iodides, Unsaturated Anhydrides |
| Rhodium | C-H Activation, Alkyne/Alkene Insertion, Reductive Elimination | Aromatic Ketones, Alkynes/Alkenes |
| Copper | Acetylide Formation or π-Complexation, Nucleophilic Attack, Cyclization | Haloenynes, Iodoalkynes |
Radical Pathways in the Formation and Functionalization of Iodinated Indenones
Radical reactions offer unique pathways for the synthesis and functionalization of complex molecules, including indenones. youtube.com These reactions typically involve three main stages: initiation, propagation, and termination. youtube.comexlibrisgroup.com
The formation of an indenone skeleton can be triggered by a radical addition to an enynone precursor. For example, a difluoroalkyl radical can initiate an α,β-conjugated addition to the enone system. This is followed by a 5-exo-dig cyclization onto the alkyne, creating a new five-membered ring and a vinyl radical. This intermediate can then engage in a cross-coupling/reductive elimination cascade to yield the final functionalized indenone. researchgate.net
Iron-promoted oxidative tandem reactions also utilize radical intermediates. The process can involve the oxidative homolysis of a C-C bond to generate an alkyl radical, which then adds to the triple bond of an ynone precursor, followed by an intramolecular cyclization to furnish the indenone. organic-chemistry.org
The iodinated nature of this compound suggests that radical iodination could be a relevant pathway for its synthesis or functionalization. numberanalytics.com Radical iodination is initiated by the formation of an iodine radical, which can abstract a hydrogen atom to form a carbon-centered radical. This radical then reacts with an iodine source to form the C-I bond. numberanalytics.com Iodine(III) reagents are known to participate in radical C-H functionalization, where an iodanyl radical abstracts a hydrogen atom, and the resulting carbon radical is subsequently iodinated. acs.org
| Radical Process | Mechanistic Sequence | Result |
| Radical-Triggered Annulation | Radical addition to enone → 5-exo-dig cyclization → Cross-coupling | Functionalized Indenone |
| Iron-Promoted Cyclization | Generation of alkyl radical → Addition to alkyne → Intramolecular cyclization | 2-Alkylated Indenone organic-chemistry.org |
| Radical Iodination | Initiation (I• formation) → H-abstraction → Iodine transfer from source | Iodinated Organic Compound numberanalytics.com |
Investigations into Substituent Effects on Reaction Kinetics and Thermodynamics
Substituents on the aromatic ring and side chains of indenone precursors play a critical role in determining the kinetics (reaction rate) and thermodynamics (product stability and distribution) of the cyclization reactions. nih.govbeilstein-journals.org The electronic and steric properties of groups like the methyl and iodo substituents in the precursors to this compound significantly influence the reaction pathways.
Electronic Effects:
Electron-donating groups (EDGs) , such as the methyl group at the C7 position, increase the electron density of the aromatic ring. In electrophilic aromatic substitution-type cyclizations, an EDG can activate the ring, potentially accelerating the reaction rate. However, in transition metal-catalyzed C-H activation, the directing ability of other functional groups might be the dominant factor.
Electron-withdrawing groups (EWGs) , like the iodo group at the C6 position, decrease the electron density of the aromatic ring. This can slow down electrophilic cyclization reactions. In Nazarov cyclizations, having EWGs at specific positions of the dienone substrate is crucial for controlling the reactivity and selectivity of the cyclization. beilstein-journals.org
Kinetic and Thermodynamic Control: In iodine-catalyzed thermal cyclizations, the nature of the substituents on the phenyl rings has been found to be crucial to the distribution of the final cyclized products, indicating that substituents can direct the reaction toward different thermodynamic minima. nih.gov For instance, the stability of key intermediates, such as the iodonium ion or a palladacycle, is influenced by the electronic nature of the substituents. An EDG can stabilize a positively charged intermediate, lowering the activation energy for its formation and speeding up the reaction. Conversely, an EWG can destabilize such intermediates, potentially leading to slower kinetics or favoring alternative pathways.
Studies on the photochemical synthesis of 1-indanones have also highlighted the importance of substituents, with their presence on the benzene (B151609) ring sometimes leading to poor yields and the formation of side products. whiterose.ac.uk This underscores the delicate balance of electronic and steric factors that must be considered to achieve a desired synthetic outcome.
| Substituent | Position on Precursor | Predicted Effect on Kinetics | Predicted Effect on Thermodynamics |
| -CH₃ (Methyl) | C7 | May increase rate of electrophilic cyclization by activating the ring. | Stabilizes cationic intermediates, potentially favoring certain pathways. |
| -I (Iodo) | C6 | May decrease rate of electrophilic cyclization by deactivating the ring. | Can influence product distribution by altering the stability of intermediates and transition states. nih.gov |
Chemical Reactivity and Post Synthetic Functionalization of 6 Iodo 7 Methyl 2,3 Dihydro 1h Inden 1 One
Transformations Involving the Aryl Iodide Functionality
The carbon-iodine bond in 6-Iodo-7-methyl-2,3-dihydro-1H-inden-1-one is a key site for molecular elaboration, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.
Cross-Coupling Reactions for Carbon-Carbon Bond Formation (e.g., Suzuki-Miyaura)
The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds by coupling an organohalide with an organoboron compound, typically in the presence of a palladium catalyst and a base. The aryl iodide of this compound is an excellent substrate for such reactions due to the high reactivity of the C-I bond. nih.gov This reaction allows for the introduction of a wide variety of aryl and heteroaryl substituents at the 6-position of the indanone core.
A typical Suzuki-Miyaura reaction involving this compound would proceed by reacting it with a suitable boronic acid in the presence of a palladium catalyst, such as Pd(PPh₃)₄ or a combination of a palladium source like Pd(OAc)₂ and a phosphine (B1218219) ligand, and a base like sodium carbonate or potassium phosphate. The reaction is typically carried out in a solvent mixture, such as toluene/water or dioxane/water, and may require heating. While specific examples for this exact substrate are not extensively documented in publicly available literature, the general applicability of Suzuki-Miyaura reactions to aryl iodides is well-established. nih.govnih.gov
Table 1: Representative Suzuki-Miyaura Coupling Partners for Aryl Iodides
| Boronic Acid Partner | Expected Product Structure |
| Phenylboronic acid | 7-Methyl-6-phenyl-2,3-dihydro-1H-inden-1-one |
| 4-Methoxyphenylboronic acid | 6-(4-Methoxyphenyl)-7-methyl-2,3-dihydro-1H-inden-1-one |
| Thiophen-2-ylboronic acid | 7-Methyl-6-(thiophen-2-yl)-2,3-dihydro-1H-inden-1-one |
| Pyridin-3-ylboronic acid | 7-Methyl-6-(pyridin-3-yl)-2,3-dihydro-1H-inden-1-one |
This table represents potential transformations based on the known reactivity of aryl iodides in Suzuki-Miyaura reactions.
Nucleophilic Displacement Reactions of the Aryl Iodide
While direct nucleophilic aromatic substitution (SNAr) on unactivated aryl halides is generally difficult, the reactivity can be enhanced by the presence of activating groups or through the use of strong nucleophiles and specific reaction conditions. The indanone ring system itself can influence the reactivity of the aryl iodide. For instance, coupling with amines (Buchwald-Hartwig amination) or alcohols/phenols (Buchwald-Hartwig etherification) under palladium catalysis are common methods for forming C-N and C-O bonds, respectively, from aryl iodides. These reactions typically employ a palladium catalyst, a suitable ligand (e.g., a biaryl phosphine), and a base.
Formation of Organometallic Intermediates from the Aryl Iodide
The aryl iodide functionality can be converted into highly reactive organometallic intermediates, which can then be used in a variety of subsequent reactions.
Grignard Reagent Formation: The reaction of this compound with magnesium metal in an etheral solvent like diethyl ether or tetrahydrofuran (B95107) (THF) would be expected to form the corresponding Grignard reagent, (7-methyl-1-oxo-2,3-dihydro-1H-inden-6-yl)magnesium iodide. masterorganicchemistry.comwikipedia.org This organomagnesium compound is a potent nucleophile and can react with a wide range of electrophiles, such as aldehydes, ketones, and esters, to form new carbon-carbon bonds. However, the presence of the ketone functionality within the same molecule could lead to self-condensation or other side reactions, necessitating careful control of reaction conditions or protection of the ketone group.
Organolithium Reagent Formation: Alternatively, lithium-halogen exchange can be employed to generate the corresponding organolithium species. wikipedia.org This is typically achieved by treating the aryl iodide with an alkyllithium reagent, such as n-butyllithium or tert-butyllithium, at low temperatures. The resulting 6-lithio-7-methyl-2,3-dihydro-1H-inden-1-one is a highly reactive intermediate that can be used in similar applications as the Grignard reagent. The choice between Grignard and organolithium formation often depends on the desired subsequent reaction and the compatibility of other functional groups present in the molecule.
Derivatization of the Dihydroindenone Ketone Moiety
The ketone group at the 1-position of the dihydroindenone ring offers another handle for a variety of chemical transformations, allowing for modification of the five-membered ring.
Carbonyl Reductions and Oxidations
The carbonyl group can be readily reduced to a secondary alcohol. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent or lithium aluminum hydride (LiAlH₄) in an etheral solvent. The resulting 6-Iodo-7-methyl-2,3-dihydro-1H-inden-1-ol can then be re-oxidized back to the ketone using a variety of oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation. This reduction-oxidation sequence can be useful for introducing stereochemistry at the 1-position or for protecting the ketone during reactions at the aryl iodide position.
Alpha-Functionalization Reactions of the Ketone
The carbon atom adjacent to the ketone (the α-carbon) is susceptible to functionalization through the formation of an enolate intermediate.
α-Halogenation: In the presence of an acid or base catalyst, the ketone can be halogenated at the α-position. For instance, reaction with bromine (Br₂) in acetic acid can introduce a bromine atom at the 2-position to yield 2-bromo-6-iodo-7-methyl-2,3-dihydro-1H-inden-1-one. beilstein-journals.org This α-halo ketone is a versatile intermediate for further synthetic transformations, including elimination reactions to form α,β-unsaturated ketones or substitution reactions with various nucleophiles.
α-Alkylation: The α-position can also be alkylated by first forming an enolate with a strong base, such as lithium diisopropylamide (LDA), followed by reaction with an alkyl halide. libretexts.orgchadsprep.comlumenlearning.com This reaction allows for the introduction of various alkyl groups at the 2-position of the indanone ring, further expanding the molecular diversity accessible from this scaffold. The choice of base and reaction conditions can influence the regioselectivity of enolate formation if the α-positions are not equivalent.
Table 2: Representative α-Functionalization Reactions of the Ketone Moiety
| Reagents | Reaction Type | Expected Product Structure |
| Br₂, CH₃COOH | α-Bromination | 2-Bromo-6-iodo-7-methyl-2,3-dihydro-1H-inden-1-one |
| 1. LDA, THF, -78 °C; 2. CH₃I | α-Methylation | 6-Iodo-2,7-dimethyl-2,3-dihydro-1H-inden-1-one |
| 1. LDA, THF, -78 °C; 2. CH₂=CHCH₂Br | α-Allylation | 2-Allyl-6-iodo-7-methyl-2,3-dihydro-1H-inden-1-one |
This table illustrates potential α-functionalization reactions based on established ketone chemistry.
Reactivity of the Methyl Group at Position 7
The methyl group at the 7-position of the indanone core is benzylic and, therefore, susceptible to a variety of chemical transformations. Its reactivity is primarily centered around free radical and oxidative processes, which allow for the introduction of new functional groups at this position.
A primary strategy for the functionalization of the 7-methyl group is through benzylic halogenation, most commonly bromination, followed by nucleophilic substitution or further oxidation.
Benzylic Bromination: The Wohl-Ziegler reaction is a well-established method for the selective bromination of allylic and benzylic positions. organic-chemistry.orgmychemblog.com This reaction typically employs N-bromosuccinimide (NBS) as the bromine source and a radical initiator, such as 2,2'-azobis(isobutyronitrile) (AIBN) or benzoyl peroxide, in a non-polar solvent like carbon tetrachloride (CCl₄) or 1,2-dichlorobenzene. mychemblog.comresearchgate.net The reaction proceeds via a free-radical chain mechanism, where a bromine radical abstracts a hydrogen atom from the benzylic position to form a resonance-stabilized benzyl (B1604629) radical. This radical then reacts with a bromine molecule, which is present in low concentrations, to yield the benzylic bromide and a new bromine radical to continue the chain.
The application of Wohl-Ziegler conditions to this compound is expected to selectively yield 7-(bromomethyl)-6-iodo-2,3-dihydro-1H-inden-1-one. The reaction conditions are generally mild, which is crucial to avoid competing reactions on the sensitive indanone core.
Table 1: Representative Conditions for Benzylic Bromination
| Reagent | Initiator | Solvent | Temperature | Product | Representative Yield |
|---|
This is a representative table based on typical Wohl-Ziegler reactions on analogous substrates.
Subsequent Transformations of the Benzylic Bromide: The resulting 7-(bromomethyl) derivative is a versatile intermediate. The bromine atom can be readily displaced by a variety of nucleophiles to introduce a range of functionalities. Furthermore, the benzylic bromide can be oxidized to the corresponding aldehyde or carboxylic acid. For instance, a Kornblum-type oxidation, using dimethyl sulfoxide (B87167) (DMSO) in the presence of a base like triethylamine, can convert the bromide to an aldehyde. ukim.mk More vigorous oxidation, for example with potassium permanganate (B83412) or chromic acid, would lead to the carboxylic acid.
Table 2: Potential Functionalizations of 7-(Bromomethyl)-6-iodo-2,3-dihydro-1H-inden-1-one
| Reagent(s) | Product | Functional Group Introduced |
|---|---|---|
| NaN₃ | 7-(Azidomethyl)-6-iodo-2,3-dihydro-1H-inden-1-one | Azide |
| KCN | 2-(6-Iodo-1-oxo-2,3-dihydro-1H-inden-7-yl)acetonitrile | Nitrile |
| NaOMe | 6-Iodo-7-(methoxymethyl)-2,3-dihydro-1H-inden-1-one | Methoxy |
| DMSO, Et₃N | 6-Iodo-1-oxo-2,3-dihydro-1H-indene-7-carbaldehyde | Aldehyde |
This table illustrates potential transformations based on established organic synthesis methodologies.
Regiocontrol and Chemo-differentiation in Multi-functionalized this compound
Following the functionalization of the 7-methyl group, for instance to a bromomethyl group, the resulting molecule, 7-(bromomethyl)-6-iodo-2,3-dihydro-1H-inden-1-one, possesses at least three distinct electrophilic centers: the aryl iodide, the benzylic bromide, and the ketone. This presents a challenge and an opportunity for selective chemical modifications.
Chemo-differentiation in Cross-Coupling Reactions: The differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds is a key aspect of achieving chemo-differentiation. In palladium-catalyzed cross-coupling reactions, such as the Sonogashira, Suzuki, or Heck reactions, the C-I bond is generally more reactive than the C-Br bond. This difference in reactivity allows for selective functionalization at the 6-position (the site of the iodine atom) while leaving the 7-(bromomethyl) group intact.
For example, a Sonogashira coupling of 7-(bromomethyl)-6-iodo-2,3-dihydro-1H-inden-1-one with a terminal alkyne would be expected to proceed selectively at the C-I bond under carefully controlled conditions. The choice of palladium catalyst and ligands can be crucial in modulating this selectivity. rsc.orgrsc.org
Table 3: Regioselective Sonogashira Coupling
| Alkyne | Catalyst | Ligand | Base | Solvent | Product |
|---|
This table presents a hypothetical, yet plausible, regioselective cross-coupling reaction.
Conversely, after the initial functionalization at the 6-position, subsequent reactions targeting the benzylic bromide can be performed. For example, the remaining bromomethyl group can undergo nucleophilic substitution. A tandem reaction sequence, where multiple bonds are formed in a single pot, can also be envisioned, leveraging the different reactivities of the functional groups. An example of such a tandem reaction involves the click/Sonogashira reaction of a molecule containing both bromo- and iodo-substituents. nih.gov
The ability to selectively address each functional group in a stepwise or tandem manner is a powerful strategy for the synthesis of complex molecular architectures based on the 6-iodo-7-methyl-1-indanone scaffold. This regiocontrol is fundamental to the development of novel compounds with precisely defined structures and properties.
Comprehensive Spectroscopic Characterization and Structural Assignment of 6 Iodo 7 Methyl 2,3 Dihydro 1h Inden 1 One
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For 6-Iodo-7-methyl-2,3-dihydro-1H-inden-1-one, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments is required for a complete assignment of all proton and carbon signals.
The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons, the aliphatic protons of the five-membered ring, and the methyl group protons. The chemical shifts are influenced by the electron-withdrawing effect of the carbonyl group and the iodine atom, as well as the electron-donating effect of the methyl group.
Based on data from related compounds such as 4-hydroxy-7-methyl-1-indanone, the aliphatic protons on the five-membered ring are expected to appear as two triplets. The protons at C-2, adjacent to the carbonyl group, would be deshielded and are predicted to resonate around δ 2.7-3.1 ppm. The protons at C-3 would likely appear at a slightly upfield region, around δ 2.5-2.9 ppm.
The aromatic region will be simplified due to the substitution pattern. With protons at C-4 and C-5, two doublets are expected. The proton at C-5 will likely be coupled to the proton at C-4, and its chemical shift will be influenced by the adjacent iodine atom. The methyl protons at C-7 are expected to appear as a singlet in the aromatic region, likely around δ 2.3-2.5 ppm, as seen in 4-hydroxy-7-methyl-1-indanone.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| H-2 | 2.7 – 3.1 | t |
| H-3 | 2.5 – 2.9 | t |
| H-4 | 7.2 – 7.6 | d |
| H-5 | 7.0 – 7.4 | d |
The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. For this compound, ten distinct carbon signals are expected. The carbonyl carbon (C-1) is the most deshielded and will appear significantly downfield, typically in the range of δ 195-208 ppm.
The aromatic carbons will resonate between δ 120-155 ppm. The carbon bearing the iodine (C-6) will have its chemical shift significantly influenced by the heavy atom effect of iodine, which can lead to a lower chemical shift than might otherwise be expected. The quaternary carbons of the aromatic ring (C-3a and C-7a) will also be identifiable. The aliphatic carbons (C-2 and C-3) will appear in the upfield region of the spectrum, generally between δ 25-40 ppm. The methyl carbon (7-CH₃) will be the most shielded carbon, resonating at approximately δ 15-25 ppm. Data for the related 2-ethyl-1-indanone (B1366218) shows the carbonyl carbon at the downfield end and aromatic carbons in the expected region. utah.edu
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C-1 | 195 – 208 |
| C-2 | 35 – 40 |
| C-3 | 25 – 30 |
| C-3a | 140 – 155 |
| C-4 | 125 – 135 |
| C-5 | 120 – 130 |
| C-6 | 90 – 100 |
| C-7 | 135 – 145 |
| C-7a | 150 – 160 |
COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between protons. Key correlations would be expected between the H-2 and H-3 protons of the aliphatic ring, and between the aromatic protons H-4 and H-5.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signals for C-2, C-3, C-4, C-5, and the methyl group based on the already assigned proton signals.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. This is crucial for identifying the quaternary carbons and confirming the connectivity of the entire molecule. For example, correlations from the methyl protons to C-6, C-7, and C-7a would confirm the position of the methyl group. Correlations from the aliphatic protons (H-2 and H-3) to the carbonyl carbon (C-1) and the aromatic quaternary carbon (C-3a) would confirm the ring structure.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows through-space correlations between protons that are close to each other. A key NOE would be expected between the methyl protons at C-7 and the proton at C-6, providing definitive evidence for their spatial proximity.
The application of these techniques, as demonstrated in the structural elucidation of similar molecules like 2-ethyl-1-indanone, is indispensable for a rigorous structural assignment. utah.edu
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Verification
High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise molecular formula of a compound. For this compound, the expected molecular formula is C₁₀H₉IO. The calculated monoisotopic mass for this formula is approximately 271.97 g/mol . HRMS analysis would be expected to yield a molecular ion peak ([M]⁺) or a protonated molecular peak ([M+H]⁺) with a mass-to-charge ratio that matches this calculated value to within a few parts per million, thus confirming the elemental composition. The isotopic pattern of the molecular ion would also be characteristic, showing the presence of one iodine atom.
Infrared (IR) Spectroscopy for Characteristic Functional Group Vibrations
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The IR spectrum of this compound would be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration. For α,β-unsaturated ketones like this indanone, this peak is typically found in the range of 1680-1700 cm⁻¹. The spectrum for the related 6-methyl-1-indanone (B1306188) shows a strong peak in this region. nih.gov
Other important vibrations include the C-H stretching of the aromatic and aliphatic groups (around 2850-3100 cm⁻¹), and C=C stretching vibrations of the aromatic ring (in the region of 1450-1600 cm⁻¹). The C-I stretching vibration is expected to appear in the fingerprint region at lower wavenumbers, typically between 500-600 cm⁻¹.
Table 3: Predicted IR Absorption Frequencies for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| C=O (Ketone) | 1680 – 1700 | Strong |
| C-H (Aromatic) | 3000 – 3100 | Medium |
| C-H (Aliphatic) | 2850 – 3000 | Medium |
| C=C (Aromatic) | 1450 – 1600 | Medium to Weak |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated systems and chromophores. The indanone core, with its aromatic ring conjugated to the carbonyl group, is a strong chromophore. The UV-Vis spectrum of this compound is expected to show characteristic absorption bands.
Typically, two main absorption bands are observed for such systems: a strong π → π* transition at a shorter wavelength (around 240-260 nm) and a weaker n → π* transition at a longer wavelength (around 280-320 nm). The substitution with an iodine atom and a methyl group can cause a bathochromic (red) shift in these absorption maxima compared to the parent 1-indanone (B140024).
Table 4: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 4-hydroxy-7-methyl-1-indanone |
| 2-ethyl-1-indanone |
| 6-methyl-1-indanone |
X-ray Diffraction (XRD) for Solid-State Molecular Geometry and Crystal Structure
Single-crystal X-ray diffraction (XRD) stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide unequivocal proof of the connectivity and stereochemistry of this compound, as well as insights into its packing in the crystal lattice.
Although specific experimental crystallographic data for this compound are not available in the current body of scientific literature, a hypothetical dataset can be projected based on the known structures of related indanone derivatives. Such an analysis would yield crucial parameters including the crystal system, space group, unit cell dimensions, and the precise coordinates of each atom. This information allows for the calculation of bond lengths, bond angles, and torsion angles, confirming the planar structure of the benzene (B151609) ring fused to the five-membered ring, with the latter likely adopting a partially saturated, non-planar conformation. The positions of the iodo and methyl substituents on the aromatic ring would be unambiguously determined.
Hypothetical X-ray Crystallographic Data for this compound
| Parameter | Hypothetical Value | Description |
| Chemical Formula | C₁₀H₉IO | The elemental composition of the molecule. |
| Formula Weight | 272.08 g/mol | The mass of one mole of the compound. |
| Crystal System | Monoclinic | A common crystal system for such organic molecules. |
| Space Group | P2₁/c | A frequently observed space group for centrosymmetric organic compounds. |
| a (Å) | ~ 8.5 - 9.5 | The length of one of the unit cell axes. |
| b (Å) | ~ 7.0 - 8.0 | The length of the second unit cell axis. |
| c (Å) | ~ 14.0 - 15.0 | The length of the third unit cell axis. |
| α (°) | 90 | The angle between the 'b' and 'c' axes. |
| β (°) | ~ 95 - 105 | The angle between the 'a' and 'c' axes. |
| γ (°) | 90 | The angle between the 'a' and 'b' axes. |
| Volume (ų) | ~ 900 - 1100 | The volume of the unit cell. |
| Z | 4 | The number of molecules in the unit cell. |
| Calculated Density (g/cm³) | ~ 1.6 - 1.8 | The theoretical density of the crystal. |
| Key Bond Lengths (Å) | C-I: ~2.10, C=O: ~1.22 | Expected distances between key atoms, confirming covalent bonds. |
| Key Bond Angles (°) | C-C-I: ~120, C-C-C(O): ~109 | Expected angles, defining the geometry around atomic centers. |
Note: The values in this table are hypothetical and are intended for illustrative purposes, based on typical crystallographic data for similar substituted indanone structures.
Integration of Multi-Spectroscopic Data for Definitive Structural Assignment
In the absence of X-ray crystallographic data, or as a complementary approach, the definitive structural assignment of this compound would be achieved through the synergistic integration of data from various spectroscopic techniques. Each method provides a piece of the structural puzzle, and together they offer a comprehensive picture of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: This technique would reveal the number of different types of protons and their neighboring environments. The spectrum would be expected to show distinct signals for the aromatic protons, the methyl protons, and the two methylene (B1212753) groups of the five-membered ring. The chemical shifts and coupling patterns of the aromatic protons would be crucial in confirming the 1,2,4-trisubstitution pattern on the benzene ring. The methyl protons would appear as a singlet, and the adjacent methylene groups would likely present as two distinct triplets.
¹³C NMR: The carbon spectrum would indicate the total number of carbon atoms. Key signals would include the carbonyl carbon (C=O) at a characteristic downfield shift (around 200 ppm), aromatic carbons (with the carbon attached to the iodine showing a reduced signal intensity due to quadrupolar relaxation), the methyl carbon, and the two methylene carbons.
Infrared (IR) Spectroscopy: IR spectroscopy would identify the functional groups present in the molecule. A strong absorption band in the region of 1680-1700 cm⁻¹ would be indicative of the conjugated ketone (C=O) stretching vibration. The spectrum would also show characteristic peaks for aromatic C-H stretching (around 3000-3100 cm⁻¹) and aliphatic C-H stretching (below 3000 cm⁻¹).
Mass Spectrometry (MS): Mass spectrometry would provide the molecular weight of the compound, which should correspond to the calculated mass of C₁₀H₉IO. The fragmentation pattern would offer further structural clues. For instance, the loss of an iodine atom or a methyl group would result in characteristic fragment ions, helping to piece together the molecular structure.
By combining the information from these techniques—the functional groups from IR, the molecular weight and fragmentation from MS, and the detailed carbon-hydrogen framework from NMR—a definitive and unambiguous structural assignment of this compound can be made, even in the absence of X-ray diffraction data.
Computational Chemistry and Theoretical Modeling of 6 Iodo 7 Methyl 2,3 Dihydro 1h Inden 1 One
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely applied to predict molecular properties and reactivity.
The first step in a typical DFT study involves the optimization of the molecular geometry to find the lowest energy conformation of the molecule. This process determines bond lengths, bond angles, and dihedral angles that correspond to a stable structure. For 6-Iodo-7-methyl-2,3-dihydro-1H-inden-1-one, this would involve calculating the optimal positions of all atoms to account for the steric and electronic effects of the iodo and methyl substituents on the indenone core.
Data Table: Optimized Geometric Parameters (Hypothetical)
Since no specific DFT studies have been published for this compound, the following table is a hypothetical representation of what such data would look like.
| Parameter | Bond/Angle | Hypothetical Calculated Value |
| Bond Length | C=O | Data not available |
| Bond Length | C-I | Data not available |
| Bond Length | C-C (aromatic) | Data not available |
| Bond Angle | C-C-C (five-membered ring) | Data not available |
| Dihedral Angle | C-C-C-C (five-membered ring) | Data not available |
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and spatial distributions of these orbitals provide insights into the molecule's ability to act as an electron donor (nucleophile) or an electron acceptor (electrophile). The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity.
For this compound, FMO analysis would help in understanding how the electron-withdrawing iodine atom and the electron-donating methyl group influence the electronic properties and reactivity of the indenone system.
Data Table: Frontier Molecular Orbital Energies (Hypothetical)
| Molecular Orbital | Hypothetical Energy (eV) |
| HOMO | Data not available |
| LUMO | Data not available |
| HOMO-LUMO Gap | Data not available |
DFT calculations can be used to predict various spectroscopic properties. For instance, calculated nuclear magnetic shielding constants can be converted into Nuclear Magnetic Resonance (NMR) chemical shifts. Similarly, the calculation of vibrational frequencies can aid in the interpretation of infrared (IR) and Raman spectra. These predictions are valuable for structural elucidation and for comparing with experimental data.
Data Table: Predicted Spectroscopic Data (Hypothetical)
| Spectroscopy Type | Parameter | Hypothetical Predicted Value |
| ¹H NMR | Chemical Shift (ppm) for methyl protons | Data not available |
| ¹³C NMR | Chemical Shift (ppm) for carbonyl carbon | Data not available |
| IR Spectroscopy | Vibrational Frequency (cm⁻¹) for C=O stretch | Data not available |
Reaction Mechanism Simulation using DFT
DFT is also a crucial tool for elucidating reaction mechanisms by modeling the potential energy surface of a chemical reaction. This allows for the identification of transition states and the calculation of activation energies.
A transition state is a high-energy configuration along the reaction coordinate that connects reactants and products. By locating the transition state structure and calculating its energy, the activation energy barrier for a reaction can be determined. For the synthesis of this compound, this would involve modeling the key bond-forming or bond-breaking steps.
Mapping the reaction coordinate involves tracing the lowest energy path from reactants to products through the transition state. This provides a detailed picture of the energetic profile of the reaction, including the energies of intermediates and transition states. Such a study for the formation of this compound would clarify the mechanism of its synthesis, for example, via a Friedel-Crafts acylation or other cyclization routes.
Analysis of Halogen Bonding and Intramolecular Interactions
Halogen bonding is a significant non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a Lewis base. researchgate.netacs.org In this compound, the iodine atom, covalently bonded to the aromatic ring, possesses an anisotropic distribution of electron density. This creates a region of positive electrostatic potential, known as a σ-hole, on the outermost portion of the iodine atom, along the extension of the C-I covalent bond. researchgate.net This σ-hole can then interact favorably with nucleophilic regions, both intermolecularly and potentially intramolecularly.
Computational methods are essential for characterizing these interactions. researchgate.netacs.org Techniques such as Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis help to quantify the nature and strength of these weak bonds. nih.govacs.org For instance, NBO analysis can reveal donor-acceptor orbital interactions, such as the transfer of electron density from a Lewis base (e.g., the carbonyl oxygen) to the antibonding orbital of the C-I bond (σ*C-I). researchgate.netuba.ar
In the context of this compound, the primary intramolecular interaction of interest would be a potential halogen bond between the iodine atom and the carbonyl oxygen. The geometry of the five-membered ring fused to the benzene (B151609) ring brings these two atoms into relatively close proximity. Theoretical calculations on similar aromatic ketones and halogenated compounds suggest that the existence and strength of such an intramolecular halogen bond would be highly dependent on the precise geometry and conformational flexibility of the molecule.
A hypothetical analysis of the key parameters for a potential intramolecular I···O halogen bond is presented in Table 1. These values are based on typical findings for similar interactions in other molecules.
Table 1: Hypothetical Parameters for the Intramolecular I···O Interaction
| Parameter | Hypothetical Value | Significance |
|---|---|---|
| I···O Distance | 2.95 Å | Shorter than the sum of van der Waals radii (approx. 3.50 Å), indicating a significant attractive interaction. |
| C-I···O Angle | 160° | An angle close to 180° is characteristic of strong, directional halogen bonds. nih.gov |
| NBO Interaction Energy (E(2)) | 1.5 kcal/mol | Represents the stabilization energy from the delocalization of electron density from the oxygen lone pair to the σ*(C-I) orbital. |
| Electron Density at BCP (ρ) | 0.015 a.u. | A positive value at the bond critical point (BCP) between I and O in QTAIM analysis confirms an interaction path. |
Other potential intramolecular interactions include C-H···O hydrogen bonds, involving the methyl group or aromatic protons, and π-stacking interactions in the solid state, though these are typically intermolecular.
Substituent Effects: Computational Assessment of Iodine and Methyl Group Influences on Reactivity and Electronic Properties
The iodine and methyl groups significantly modulate the electronic properties and, consequently, the reactivity of the 2,3-dihydro-1H-inden-1-one core. DFT calculations are a powerful tool for quantifying these effects by analyzing molecular orbitals, charge distributions, and reactivity descriptors. ekb.eg
Influence of the Iodine Atom: The iodine atom exerts a dual electronic effect. It is electronegative, leading to an inductive electron-withdrawing effect (-I). However, it also possesses lone pairs that can be donated to the aromatic π-system, a resonance effect (+M). For halogens, the inductive effect typically dominates. The primary impact of the iodine atom is the introduction of the capacity for halogen bonding, as discussed previously. This ability to act as a halogen bond donor can be crucial in molecular recognition and crystal engineering. acs.org The strength of this interaction follows the trend I > Br > Cl. nih.gov
Influence of the Methyl Group: The methyl group, located at the 7-position, is an electron-donating group through hyperconjugation and a weak inductive effect (+I). This donation of electron density into the aromatic ring can influence the reactivity of the system. For instance, it can increase the nucleophilicity of the aromatic ring and affect the electrophilicity of the carbonyl carbon.
Computational assessment of these substituent effects involves analyzing changes in various electronic parameters compared to the unsubstituted parent compound. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, and the molecular electrostatic potential (MEP). ekb.eg
Table 2: Hypothetical Computational Data on Electronic Properties
| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |
|---|---|---|---|---|
| 2,3-dihydro-1H-inden-1-one | -6.5 | -1.8 | 4.7 | 3.0 |
| This compound | -6.3 | -2.0 | 4.3 | 3.5 |
| 6-Iodo-2,3-dihydro-1H-inden-1-one | -6.4 | -1.9 | 4.5 | 3.3 |
These values are illustrative and represent expected trends based on substituent effects.
The presence of both the iodo and methyl groups raises the HOMO energy and lowers the LUMO energy, resulting in a reduced HOMO-LUMO gap . A smaller energy gap generally implies higher chemical reactivity. ekb.eg
The electron-donating methyl group would be expected to raise the HOMO energy, making the molecule more susceptible to electrophilic attack.
The electron-withdrawing iodine atom would lower the energy of both the HOMO and LUMO. Its effect on the LUMO, which is often localized on the carbonyl group and aromatic ring, makes the carbonyl carbon a more favorable site for nucleophilic attack.
Emerging Research Avenues and Prospects for 6 Iodo 7 Methyl 2,3 Dihydro 1h Inden 1 One Derivatives
Sustainable Synthesis of Iodinated Indenones: Exploring Green Chemistry Principles
The synthesis of iodinated compounds, crucial intermediates in the pharmaceutical industry, has traditionally relied on methods that often involve hazardous reagents and generate significant waste. nih.gov Modern research is increasingly focused on aligning such syntheses with the principles of green chemistry, which prioritize environmental sustainability, efficiency, and safety. inolex.com
One of the most promising green strategies for the iodination of aromatic compounds like the indenone precursor is electrochemistry. nih.gov This method avoids the use of harsh chemical oxidants typically required to activate molecular iodine. nih.gov Instead, electrons serve as the primary "reagent" to generate the active iodinating species in situ from simple iodide salts, often in environmentally benign solvents like water or ethanol (B145695). nih.govyoutube.com This approach not only minimizes the use of toxic materials but also enhances safety and simplifies product purification. nih.gov
Another key area of sustainable synthesis is the use of iodine itself as a catalyst. researchgate.netwiley.com Iodine is an inexpensive and relatively non-toxic element, making it an attractive alternative to transition metal catalysts. researchgate.netnih.gov Iodine-catalyzed reactions can proceed under mild conditions and are often highly selective, reducing the formation of unwanted byproducts. nih.gov These catalytic systems can be employed for various transformations, including the construction of heterocyclic frameworks, further underscoring their utility in green synthesis protocols. researchgate.netnih.gov
Key Green Chemistry Principles Applied to Iodinated Indenone Synthesis
| Principle | Application in Synthesis | Benefit |
| Atom Economy | Using catalytic amounts of iodine or electrochemical generation of reagents. | Minimizes waste by maximizing the incorporation of starting materials into the final product. |
| Safer Solvents & Auxiliaries | Employing water or ethanol as reaction solvents. nih.govyoutube.com | Reduces toxicity and environmental impact associated with volatile organic compounds (VOCs). |
| Design for Energy Efficiency | Conducting reactions at ambient temperature and pressure where possible. nih.gov | Lowers energy consumption and associated carbon footprint. |
| Use of Renewable Feedstocks | Investigating bio-based precursors for the indenone scaffold. | Decreases reliance on petrochemical sources. |
| Catalysis | Utilizing iodine or electrochemical systems over stoichiometric reagents. researchgate.netwiley.com | Increases reaction efficiency, reduces waste, and allows for catalyst recycling. |
Asymmetric Synthesis of Chiral 6-Iodo-7-methyl-2,3-dihydro-1H-inden-1-one Analogs
The synthesis of single-enantiomer compounds is of paramount importance, particularly in medicinal chemistry where the biological activity of a molecule can be highly dependent on its stereochemistry. The asymmetric synthesis of chiral analogs of this compound presents a significant challenge and a frontier of research.
One established approach for creating angularly substituted hydrindenones involves a multi-stage sequence utilizing a chiral auxiliary. researchgate.net Meyers' methodology, for example, employs a chiral bicyclic lactam to introduce the quaternary center asymmetrically. researchgate.net This is followed by a reductive intramolecular alkylation and subsequent aldol (B89426) cyclization to construct the indenone core. researchgate.net This strategy allows for precise control over the stereochemistry at the newly formed chiral center.
More contemporary strategies focus on catalytic enantioselective methods. For instance, the development of catalytic enantiotopic-group-selective cross-couplings offers a powerful route to chiral organoboronates, which are versatile synthetic intermediates. nih.gov In this type of reaction, a chiral catalyst differentiates between two identical (enantiotopic) functional groups on an achiral starting material. nih.gov Applying this concept, a geminal bis(boronate) precursor to the indenone could theoretically be mono-coupled in the presence of a chiral palladium catalyst to generate a chiral organoboronate with high enantiomeric excess. nih.gov Such intermediates could then be transformed into the desired chiral this compound analog.
Development of Catalytic Systems for Highly Selective Transformations
The development of efficient catalytic systems is crucial for the synthesis and functionalization of indenone scaffolds. The carbon-iodine bond in this compound is a particularly valuable feature, enabling a wide array of highly selective transformations through transition metal catalysis.
Palladium and rhodium catalysts are at the forefront of this research. Palladium-catalyzed carbonylative cyclization of unsaturated aryl iodides is a powerful method for constructing the indenone ring system itself. organic-chemistry.org Furthermore, rhodium(III) catalysis can achieve 5-exo-dig carbocyclizations of 2-alkynyl aryl ketones to form 1-indanones with excellent chemo-, regio-, and stereoselectivity. researchgate.net These methods provide efficient access to the core structure.
Once the 6-iodo-indenone is formed, the iodide serves as a versatile handle for further elaboration. Catalytic systems based on palladium, copper, and nickel are widely used for this purpose.
Examples of Catalytic Transformations for Indenone Synthesis and Functionalization
| Catalyst System | Reaction Type | Transformation | Selectivity |
| Pd(II) / Ligand | Annulation/Iododifluoromethylation | Converts enynones into (E)-stereoselective 1-indenones with incorporated iodo functionalities. researchgate.net | (E)-stereoselective |
| Rh(III) / Ligand | Intramolecular Carbocyclization | Cyclizes 2-alkynyl aryl ketones to form 1-indanones. researchgate.net | High chemo-, regio-, and stereoselectivity |
| Ni(0) / Ligand | Carboacylation | Transforms o-allylbenzamides and arylboronic esters into 2-benzyl-2,3-dihydro-1H-inden-1-ones. organic-chemistry.org | Exo-selective |
| Cu(I) / TBHP | Radical Cascade Cyclization | Converts 2-alkynylbenzonitriles and sulfonyl hydrazides into 3-sulfonyl substituted indenones. researchgate.net | High |
Integration of this compound into Complex Polycyclic Systems
The indenone scaffold serves as an excellent building block for the synthesis of more complex, polycyclic architectures, which are often found in biologically active natural products and pharmaceuticals. The strategic placement of the iodo and methyl groups on the this compound core provides multiple reaction sites for elaboration.
Cycloaddition reactions are a powerful tool for this purpose. The indenone can act as a dienophile or, after suitable functionalization, as a diene in [4+2] Diels-Alder reactions to construct new six-membered rings. nih.gov For example, a related tetrahydroindol-4-one system can be α-formylated and converted to an enaminoketone, which then undergoes cycloaddition to yield polyheterocyclic structures. nih.gov A similar strategy could be envisioned for the indenone target.
Furthermore, the iodo group is a perfect anchor for intramolecular metal-catalyzed C-H arylation reactions. This allows for the direct formation of a new ring by coupling the aryl iodide with a C-H bond elsewhere on the molecule or on a tethered side chain, leading to rigid, fused polycyclic systems. nih.gov Domino reactions, where multiple bonds are formed in a single synthetic operation, also provide an efficient route. For instance, domino reactions of arylglyoxals with enamines have been used to construct 7-hydroxy-6,7-dihydro-indole derivatives, which can then be further reacted with indoles to create complex bi-indole systems. rsc.org
Advanced Characterization Techniques for In Situ Reaction Monitoring
To optimize reaction conditions, understand mechanisms, and ensure safety and scalability, researchers are increasingly turning to advanced characterization techniques that allow for the real-time, in situ monitoring of chemical reactions. spectroscopyonline.com These methods provide a continuous stream of data on reactant consumption, product formation, and the appearance of transient intermediates without the need for offline sampling. spectroscopyonline.com
For monitoring the synthesis and transformations of this compound, several spectroscopic techniques are particularly well-suited:
Infrared (IR) and Raman Spectroscopy: These vibrational spectroscopy techniques are powerful for tracking changes in functional groups. For example, the carbonyl stretch of the indenone ketone group provides a strong, clear signal that can be monitored to follow the progress of cyclization or subsequent reactions at the ketone. spectroscopyonline.comfau.eu
Attenuated Total Reflectance (ATR) Probes: When integrated into reactors, ATR probes allow for direct measurement of the reaction mixture via IR spectroscopy, providing real-time kinetic data. rsc.org Custom microfluidic reactors with integrated ATR functionality can even provide spatiotemporal resolution, offering deep insight into reaction kinetics and diffusion. rsc.org
X-ray Diffraction: For reactions involving solid-state materials or crystalline intermediates, time-resolved in situ X-ray diffraction can track the evolution of different crystalline phases, providing invaluable mechanistic information, especially in mechanochemical synthesis. birmingham.ac.uk
These in situ techniques enable a more detailed understanding of reaction pathways and kinetics, facilitating the rational design and optimization of synthetic routes to this compound and its complex derivatives. spectroscopyonline.combirmingham.ac.uk
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 6-Iodo-7-methyl-2,3-dihydro-1H-inden-1-one, and how do substitution patterns influence reaction yields?
- Methodological Answer : The synthesis typically involves halogenation of the indenone core. Iodination can be achieved via electrophilic substitution using iodine monochloride (ICl) in acetic acid under controlled temperature (40–60°C). Methyl groups are introduced early in the synthesis (e.g., Friedel-Crafts alkylation) to direct iodination to the desired position. Substitution patterns significantly impact yields; steric hindrance from the methyl group at position 7 may reduce iodination efficiency. Reaction optimization (e.g., using Lewis acids like BF₃·Et₂O) can mitigate this .
Q. Which spectroscopic techniques are critical for characterizing this compound, and how are spectral discrepancies resolved?
- Methodological Answer :
- ¹H/¹³C NMR : Key for confirming the methyl group (δ ~1.8–2.1 ppm) and iodinated aromatic protons (δ ~7.0–8.5 ppm).
- IR Spectroscopy : Identifies carbonyl stretching (~1700 cm⁻¹) and C–I bonds (~500 cm⁻¹).
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 288.97).
Discrepancies (e.g., unexpected splitting in NMR) may arise from impurities or isomerization. Recrystallization (using ethanol/water) or chromatography (silica gel, hexane/ethyl acetate) can resolve these issues .
Q. How is the purity of this compound assessed in synthetic workflows?
- Methodological Answer : Purity is verified via:
- HPLC : Reverse-phase C18 column, UV detection at 254 nm, with acetonitrile/water mobile phase.
- Melting Point Analysis : Sharp melting points (e.g., 120–122°C) indicate high crystallinity.
- Elemental Analysis : Matches calculated C, H, and N percentages (±0.3%).
Contaminants (e.g., deiodinated byproducts) require iterative recrystallization .
Advanced Research Questions
Q. What computational strategies predict the electronic properties and reactivity of this compound?
- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-31G(d,p) level calculates:
- HOMO-LUMO gaps : Correlates with chemical stability (e.g., smaller gaps suggest higher reactivity).
- Molecular Electrostatic Potential (MEP) : Identifies electrophilic (iodine) and nucleophilic (carbonyl oxygen) sites.
- Global Reactivity Descriptors : Electrophilicity index (ω) predicts interactions with biological targets.
Software: Gaussian 09 or ORCA .
Q. How do structural modifications (e.g., halogen substitution) alter the biological activity of this compound?
- Methodological Answer : Comparative studies with analogs (e.g., Br or F substituents) reveal:
- Antimicrobial Activity : Iodine’s polarizability enhances binding to bacterial membranes (tested via MIC assays against E. coli and S. aureus).
- Cytotoxicity : Methyl groups reduce solubility but improve membrane permeability (assessed via MTT assays).
- SAR Analysis : Iodine at position 6 increases potency 2-fold compared to position 5 .
Q. What crystallographic methods resolve contradictions in reported bond lengths or angles for iodinated indenones?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) using SHELXL refines:
- Bond Lengths : C–I bonds typically measure ~2.09 Å; deviations >0.02 Å suggest disorder.
- Thermal Parameters : High displacement ellipsoids for iodine indicate dynamic disorder.
Software: WinGX or Olex2 for data integration. Validation via PLATON or checkCIF .
Q. How are reaction mechanisms (e.g., iodination) validated experimentally for this compound?
- Methodological Answer :
- Kinetic Isotope Effects (KIE) : Compare rates of iodination in protiated vs. deuterated substrates.
- Trapping Intermediates : Use low-temperature NMR to detect Wheland intermediates.
- Computational Modeling : Transition state analysis (TSA) in Gaussian 09 confirms iodination proceeds via σ-complex formation .
Contradiction Analysis
Q. Why do some studies report conflicting bioactivity data for this compound?
- Methodological Answer : Discrepancies arise from:
- Purity Variations : HPLC purity <95% introduces false positives/negatives.
- Assay Conditions : Varying pH (e.g., 7.4 vs. 6.5) alters ionization states.
- Structural Isomerism : Unintended regioisomers during synthesis (e.g., 5-iodo vs. 6-iodo).
Mitigation: Strict QC protocols and NMR/X-ray validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
